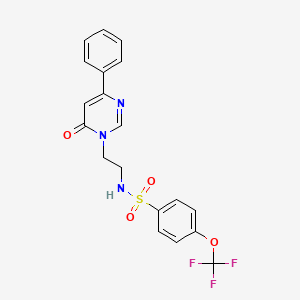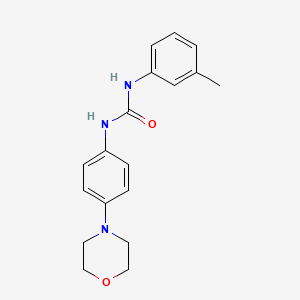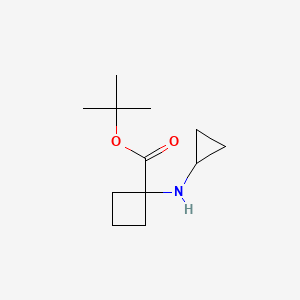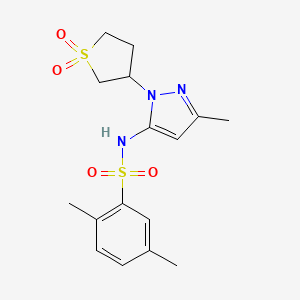
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound of notable interest due to its unique structure and potential applications in various scientific fields. This compound features a pyrimidinone core attached to a phenyl group, linked by an ethyl chain to a trifluoromethoxy-substituted benzenesulfonamide moiety. These elements combined create a compound with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often starts with the preparation of 6-oxo-4-phenylpyrimidine-1(6H)-one, which is then alkylated with ethyl bromide in the presence of a strong base such as potassium carbonate.
Route 2: The resulting ethyl derivative undergoes a nucleophilic aromatic substitution reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final product. This step typically requires a suitable solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the large-scale production of this compound may involve:
Batch Reactor Systems: Ensuring optimal temperature and pressure conditions to maximize yield and purity.
Continuous Flow Reactors: For a more efficient and scalable process, where reagents are continuously fed into the system, and the product is extracted in a controlled manner.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the phenyl and pyrimidinone rings, forming various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonamide group, yielding corresponding amines.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens or sulfonyl chlorides under basic conditions for electrophilic substitution.
Major Products:
Oxidized derivatives with added oxygen functionalities.
Reduced amine derivatives from the sulfonamide group.
Substituted aromatic compounds with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has diverse applications:
Chemistry: Used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its interaction with biological targets.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects generally involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their function.
Pathways Involved: Modulating signaling pathways that regulate cellular processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Similar Compounds Include:
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
4-(trifluoromethoxy)benzenesulfonamide derivatives
This compound’s distinctive features and versatile applications make it a subject of ongoing scientific investigation and industrial interest. Have you encountered it in any specific studies or applications?
Propiedades
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-15-6-8-16(9-7-15)30(27,28)24-10-11-25-13-23-17(12-18(25)26)14-4-2-1-3-5-14/h1-9,12-13,24H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNGDCJWATHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)
![6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile](/img/structure/B2526048.png)
![(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2526049.png)
![1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA](/img/structure/B2526051.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)
![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)
![rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine](/img/structure/B2526061.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)
![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)
![1-(2-methoxypyridin-4-yl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)

